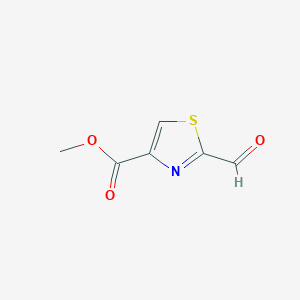

Methyl 2-formylthiazole-4-carboxylate

Descripción general

Descripción

Methyl 2-formylthiazole-4-carboxylate is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both formyl and carboxylate functional groups in the thiazole ring makes it a versatile intermediate for the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-formylthiazole-4-carboxylate typically involves the reaction of thiazole derivatives with appropriate reagents to introduce the formyl and carboxylate groups. One common method involves the formylation of thiazole-4-carboxylate using formic acid or formic acid derivatives under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formylation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-formylthiazole-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents such as bromine or chlorine for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Methyl 2-carboxythiazole-4-carboxylate.

Reduction: Methyl 2-hydroxymethylthiazole-4-carboxylate.

Substitution: Various substituted thiazole derivatives depending on the nature of the substituent introduced.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 2-formylthiazole-4-carboxylate has garnered attention for its potential as a pharmaceutical intermediate . Its structural features allow it to interact with biological targets, making it a candidate for drug development:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby preventing substrate interaction and catalytic activity. This property is particularly valuable in the development of new therapeutic agents targeting various diseases, including cancer and infectious diseases.

- Antimicrobial Activity : Studies have indicated that derivatives of thiazole compounds exhibit antimicrobial properties. This compound may contribute to the design of new antimicrobial agents .

Organic Synthesis

The compound serves as an essential building block in the synthesis of more complex molecules:

- Synthesis of Heterocycles : It can be utilized in the preparation of various heterocyclic compounds, which are pivotal in pharmaceutical chemistry due to their biological activity.

- Functional Group Transformations : The presence of both formyl and carboxylate groups allows for diverse chemical transformations, facilitating the synthesis of substituted thiazoles and other derivatives tailored for specific applications .

Agrochemicals

This compound is being explored for its potential use in the development of agrochemicals :

- Pesticides and Herbicides : Its biological activity may lend itself to the formulation of new pesticides or herbicides, contributing to agricultural productivity while addressing pest resistance issues .

Coordination Chemistry

The compound can act as a ligand in coordination chemistry:

- Metal Complex Formation : this compound can form complexes with transition metals, which may exhibit unique catalytic properties or enhanced biological activities .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Case Study 1: Antimicrobial Properties

A study investigated derivatives of thiazole compounds, including this compound, demonstrating significant antimicrobial activity against various pathogens, which supports its potential use in developing new antibiotics .

Case Study 2: Enzyme Inhibition

Research focused on enzyme inhibitors highlighted this compound's ability to inhibit specific enzymes critical to disease processes. This finding underscores its relevance in drug discovery efforts aimed at treating conditions like cancer and malaria .

Case Study 3: Synthesis Applications

A comprehensive review discussed the synthesis pathways involving this compound, emphasizing its role as a versatile precursor in creating complex organic molecules used in pharmaceuticals and agrochemicals .

Mecanismo De Acción

The mechanism of action of methyl 2-formylthiazole-4-carboxylate and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The formyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. Additionally, the thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparación Con Compuestos Similares

Methyl 2-formylthiazole-4-carboxylate can be compared with other thiazole derivatives, such as:

Thiazole-4-carboxylate: Lacks the formyl group, which may result in different reactivity and biological activity.

2-Formylthiazole: Lacks the carboxylate group, which may affect its solubility and interaction with biological targets.

Thiazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxylate ester, which can influence its chemical properties and reactivity.

The presence of both formyl and carboxylate groups in this compound makes it unique among thiazole derivatives, providing a versatile platform for further functionalization and application in various fields.

Actividad Biológica

Methyl 2-formylthiazole-4-carboxylate is a compound with significant biological activity, particularly noted for its potential antimicrobial properties and its role as an intermediate in the synthesis of pharmaceuticals. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 171.18 g/mol. Its structure features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen, along with a formyl group (-CHO) and a carboxylate group (-COOCH3). These structural components contribute to its reactivity and biological interactions.

Biological Activity

Antimicrobial Properties:

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to interact with various biological targets, potentially acting as an enzyme inhibitor. Specifically, it has been identified as a CYP1A2 inhibitor, indicating its relevance in drug metabolism and potential therapeutic applications against infections .

Mechanism of Action:

The compound's mechanism may involve binding to active sites of enzymes, thereby preventing substrate interaction. This inhibition can be crucial in the development of drugs targeting bacterial infections or other diseases where enzyme activity modulation is beneficial.

Comparative Biological Activity

The biological activity of this compound can be compared with other thiazole derivatives. Below is a summary table highlighting the antimicrobial activities of various thiazole compounds:

| Compound | Antimicrobial Activity | Target Organisms |

|---|---|---|

| This compound | Moderate antimicrobial activity | E. coli, C. albicans |

| Thiazole derivatives (general) | Variable; some show weak activity | S. aureus, B. subtilis |

| Acyl-hydrazones | Inactive against several strains | S. aureus, E. coli |

| Pyridyl-thiazolyl compounds | Increased activity against multiple strains | B. subtilis, C. albicans |

Case Studies

-

Synthesis and Evaluation:

A study focused on the synthesis of this compound as an intermediate for cefditoren pivoxil, a cephalosporin antibiotic, demonstrated its utility in pharmaceutical applications. The synthesis involved controlled reactions to optimize yield and purity . -

Inhibition Studies:

Another research highlighted its role as a CYP1A2 inhibitor without significant inhibition on other CYP enzymes like CYP2C19 or CYP3A4, suggesting specificity that could be advantageous in drug design. -

Antifungal Activity:

In comparative studies, this compound was tested against various fungal strains using the agar diffusion method, revealing moderate inhibition zones compared to established antifungal agents .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly used to prepare Methyl 2-formylthiazole-4-carboxylate, and how can reaction conditions be optimized for improved yield?

this compound is typically synthesized via formylation of methyl 2-aminothiazole-4-carboxylate or through coupling reactions involving thiazole intermediates. For example, triazine-based coupling (as seen in analogous syntheses) employs reagents like 2,4,6-trichlorotriazine and phenolic derivatives under controlled temperatures (e.g., 0–5°C) to minimize side reactions . Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane or THF), and catalysts (e.g., DMAP). Purification via column chromatography or recrystallization ensures high purity.

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation, and data collection is performed using synchrotron or laboratory X-ray sources. Software suites like SHELXL refine the structure by minimizing residuals (R-factors) , while ORTEP-3 visualizes thermal ellipsoids and molecular geometry . The WinGX platform integrates data processing, solution, and refinement workflows .

Advanced Questions

Q. How can computational modeling resolve ambiguities in electron density maps during crystallographic refinement of this compound derivatives?

Disordered regions or weak electron density in thiazole derivatives can be addressed using SHELXD for dual-space recycling in experimental phasing . Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries, which are cross-validated against experimental data. Tools like Olex2 or Mercury overlay computational and crystallographic models to identify discrepancies in bond lengths or angles .

Q. What role do Cremer-Pople puckering parameters play in analyzing the conformational dynamics of the thiazole ring in this compound?

The Cremer-Pople formalism quantifies out-of-plane distortions in five-membered rings using amplitude (θ) and phase (φ) coordinates . For this compound, these parameters help distinguish planar vs. puckered conformations under varying conditions (e.g., temperature, solvent). Software like PLATON calculates puckering amplitudes from crystallographic data, enabling comparative studies of substituent effects on ring flexibility .

Q. How can contradictions between synthetic yields of this compound derivatives be systematically investigated?

Divergent yields often arise from competing reaction pathways (e.g., hydrolysis of the formyl group). Design of experiments (DoE) frameworks, such as factorial designs, isolate critical variables (e.g., pH, temperature). High-resolution mass spectrometry (HRMS) and <sup>13</sup>C NMR monitor intermediate stability. Kinetic studies under inert atmospheres (e.g., argon) can suppress oxidation side reactions .

Q. What strategies are recommended for modifying the formyl group of this compound to enhance bioactivity in drug discovery?

The formyl group serves as a reactive handle for nucleophilic additions (e.g., hydrazine to form hydrazones) or reductive amination. Bioisosteric replacements (e.g., converting –CHO to –CN or –CF3) improve metabolic stability. Structure-activity relationship (SAR) studies guided by docking simulations (e.g., AutoDock Vina) prioritize derivatives with enhanced binding to target enzymes .

Propiedades

IUPAC Name |

methyl 2-formyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S/c1-10-6(9)4-3-11-5(2-8)7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVFZBRIMAKBEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00580438 | |

| Record name | Methyl 2-formyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921927-88-0 | |

| Record name | Methyl 2-formyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.